molecular formula C10H8FNO2 B2923660 [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol CAS No. 1538665-60-9

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol

Cat. No.: B2923660
CAS No.: 1538665-60-9
M. Wt: 193.177
InChI Key: JVJANMNZYPSJMF-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol is an organic compound that features a fluorophenyl group attached to an oxazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with glycine in the presence of an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol is unique due to its combination of a fluorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-9(5-13)12-6-14-10/h1-4,6,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJANMNZYPSJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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